methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate
Description
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a phenylethenyl group
Properties
Molecular Formula |
C21H15N3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-oxo-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H15N3O3S/c1-27-20(26)16-10-7-15(8-11-16)13-17-19(25)24-21(28-17)22-18(23-24)12-9-14-5-3-2-4-6-14/h2-13H,1H3/b12-9+,17-13- |
InChI Key |
ZKHHCRDNTDJJHL-XTPUDKEYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with suitable thiosemicarbazide derivatives can yield the desired thiazolo-triazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or triazole rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Physical Properties
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 378.44 g/mol
- CAS Number : 844822-15-7
Example Synthetic Route
- Formation of Thiazole and Triazole Rings : Utilizing appropriate starting materials such as thiosemicarbazides and α,β-unsaturated carbonyl compounds.
- Coupling Reaction : The introduction of the phenylethenyl group can be achieved through a Wittig reaction or similar coupling methods.
- Final Esterification : The benzoate group is incorporated through esterification with methyl alcohol.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate has been evaluated for its effectiveness against various bacterial strains.
Case Study
In a study published in Molecules, derivatives of thiazole and triazole were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antibiotics, indicating potent antibacterial activity .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings
A study conducted on human cancer cell lines showed that the compound inhibited cell growth effectively at micromolar concentrations. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can serve as therapeutic agents.
Summary of Applications
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate can be compared with other thiazolo-triazole derivatives. Similar compounds include:
- Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound with notable biological activities. Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a wide range of pharmacological properties including antibacterial, antifungal, and anticancer activities. This article synthesizes available data on the biological activity of this specific compound.
Chemical Structure and Properties
The compound features a thiazole and triazole moiety which are known for their biological significance. The presence of the phenylethenyl group may enhance its interaction with biological targets.
Molecular Formula: CHNOS
Molecular Weight: 378.43 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds within the thiazolo-triazole family exhibit significant antibacterial properties. For instance:
- Study Findings: A derivative similar to this compound was tested against various bacterial strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics like ampicillin and ciprofloxacin. The most potent derivatives showed MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Activity Assessment: Compounds related to thiazolo-triazole structures exhibited good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL. The most effective compounds were identified against Trichoderma viride and Aspergillus fumigatus .
Anticancer Activity
Thiazolo-triazole derivatives have shown promise in cancer research:
- Mechanism of Action: These compounds may inhibit specific cancer cell lines by inducing apoptosis or interfering with cell cycle progression. For example, some derivatives have been reported to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cells .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-withdrawing groups on the benzene ring enhanced antibacterial activity significantly .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 5f | 0.004 | Enterobacter cloacae |
| 5g | 0.008 | Staphylococcus aureus |
| 5h | 0.012 | Escherichia coli |
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, several thiazolo-triazole derivatives were assessed for their efficacy against various fungal pathogens.
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| 15 | 0.004 | Trichoderma viride |
| 16 | 0.06 | Aspergillus fumigatus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
